Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)-

Description

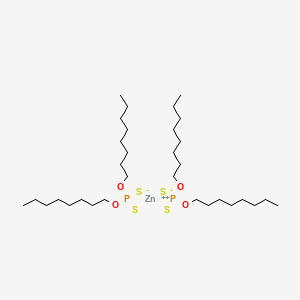

Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)- is a tetrahedral zinc complex where the metal center is coordinated via sulfur atoms from two O,O-dioctyl phosphorodithioate ligands. The dioctyl groups (C₈H₁₇) confer lipophilicity, making the compound soluble in nonpolar matrices like lubricants and fuels. Structurally, the compound belongs to the zinc dialkyldithiophosphate (ZnDDP) family, widely used as anti-wear additives, antioxidants, and corrosion inhibitors in industrial applications . Its efficacy stems from the ability to form protective tribofilms on metal surfaces under high-pressure conditions.

Properties

CAS No. |

7059-16-7 |

|---|---|

Molecular Formula |

C32H68O4P2S4Zn |

Molecular Weight |

772.5 g/mol |

IUPAC Name |

zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C16H35O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2;/h2*3-16H2,1-2H3,(H,20,21);/q;;+2/p-2 |

InChI Key |

OFCLICZRRNTIOR-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCOP(=S)(OCCCCCCCC)[S-].CCCCCCCCOP(=S)(OCCCCCCCC)[S-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of zinc bis(O,O-dioctyl phosphorodithioato) typically involves the reaction of zinc oxide or zinc salts with O,O-dioctyl phosphorodithioic acid or its esters. The process is generally a coordination reaction where the zinc ion coordinates with the sulfur atoms of the phosphorodithioate ligands.

Detailed Synthetic Procedure

Based on analogous procedures reported for zinc bis(O,O-dialkyl dithiophosphates), including dioctyl derivatives, the preparation involves the following steps:

Preparation of O,O-dioctyl phosphorodithioic acid:

- This is synthesized by reacting dioctyl alcohol with phosphorus pentasulfide (P2S5) under controlled conditions, typically in an inert atmosphere to avoid oxidation.

- The reaction yields the O,O-dioctyl phosphorodithioic acid, which serves as the ligand source.

-

- Zinc oxide (ZnO) is slowly added to a solution of O,O-dioctyl phosphorodithioic acid in an appropriate solvent such as ethanol or carbon tetrachloride.

- The reaction is exothermic and results in the formation of a white slurry or precipitate of zinc bis(O,O-dioctyl phosphorodithioato).

- The mixture is stirred and heated gently to ensure complete reaction and dissolution of by-products.

-

- The precipitate is filtered off and washed to remove impurities.

- The product is often recrystallized from hot ethanol or other suitable solvents to improve purity.

- Drying under vacuum yields the final zinc bis(O,O-dioctyl phosphorodithioato) compound.

Reaction Conditions and Variations

- The molar ratio of zinc oxide to phosphorodithioic acid is typically 1:2 to ensure complete coordination.

- Solvents such as ethanol, carbon tetrachloride, or toluene are used depending on solubility and reaction kinetics.

- Temperature control is important to manage the exothermic nature of the reaction and to avoid decomposition.

- In some cases, triethylamine or other amines are added to facilitate complex formation or modify the coordination environment, leading to derivatives or adducts of the zinc bis(phosphorodithioato) complex.

Representative Data Table: Typical Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Zinc source | Zinc oxide (ZnO) | High purity, finely powdered |

| Ligand source | O,O-dioctyl phosphorodithioic acid | Prepared from dioctyl alcohol and P2S5 |

| Solvent | Ethanol, carbon tetrachloride, toluene | Solvent choice affects solubility and purity |

| Molar ratio (ZnO:ligand) | 1:2 | Stoichiometric for bis-ligand coordination |

| Temperature | Room temperature to reflux (~78-110°C) | Controlled to avoid side reactions |

| Reaction time | 1-3 hours | Ensures complete reaction |

| Purification method | Filtration, recrystallization | Removes unreacted materials and impurities |

Example Synthesis from Literature Analogues

A closely related synthesis of zinc bis(O,O'-diethyl dithiophosphato) involves:

- Reaction of zinc oxide with O,O'-diethyl dithiophosphoric acid in ethanol under nitrogen atmosphere.

- The reaction produces a white precipitate that is isolated by filtration.

- Recrystallization from hot ethanol yields a pure product with melting point around 81-82 °C.

- Similar methodology applies to dioctyl derivatives, adjusting solvent and temperature as necessary for solubility differences.

Notes on Characterization and Quality Control

- Elemental analysis (C, H, S, Zn) confirms the stoichiometry of the complex.

- Melting point determination helps assess purity.

- Spectroscopic techniques such as IR and NMR can confirm ligand coordination and integrity.

- X-ray crystallography, when available, provides definitive structural confirmation.

Chemical Reactions Analysis

Types of Reactions: Zinc bis(O,O-dioctyl) bis(dithiophosphate) primarily undergoes substitution reactions. It can react with various metal surfaces to form protective films, which are crucial for its anti-wear properties .

Common Reagents and Conditions: The compound reacts with metal surfaces under conditions of high pressure and temperature, which are typical in engine environments. The presence of shear stress also promotes the formation of protective films .

Major Products Formed: The major products formed from these reactions are protective tribofilms on metal surfaces. These films consist of zinc and phosphorus compounds that adhere strongly to the metal, reducing friction and wear .

Scientific Research Applications

Applications in Lubrication

One of the primary applications of Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)- is as an anti-wear additive in lubricants. It is commonly used in:

- Motor Oils : Enhances the performance and longevity of engine oils by reducing friction and wear.

- Hydraulic Fluids : Provides protection against wear and corrosion in hydraulic systems.

- Greases : Acts as a thickening agent and improves the lubricating properties of greases.

The compound exhibits synergistic effects when mixed with other zinc salts of phosphorodithioic acids, demonstrating superior performance in corrosion inhibition compared to individual components .

Corrosion Inhibition

Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)- serves as an effective corrosion inhibitor in various industrial applications:

- Metal Coatings : Used in protective coatings to prevent rust and degradation of metal surfaces.

- Lubricants : Its incorporation into lubricants significantly enhances their ability to protect metal surfaces from corrosive environments.

Case studies have shown that formulations containing this compound outperform traditional inhibitors in terms of longevity and effectiveness .

Analytical Applications

In analytical chemistry, Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)- is utilized for its properties as an analytical standard:

- High-Performance Liquid Chromatography (HPLC) : It can be analyzed using reverse-phase HPLC methods, which are scalable for preparative separation processes. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility .

Table 1: Analytical Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile + Water |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm |

| Application | Pharmacokinetics |

Thermal Stability and Degradation

Research indicates that the thermal degradation of Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)- plays a significant role in its functionality as a lubricant additive. Studies have shown that its thermal stability is crucial for maintaining performance under high-temperature conditions .

Mechanism of Action

The mechanism by which zinc bis(O,O-dioctyl) bis(dithiophosphate) exerts its effects involves the formation of protective tribofilms on metal surfaces. These films are formed through a stress-promoted thermal activation reaction, where the compound reacts with the metal surface under high pressure and temperature. The resulting films consist of zinc and phosphorus compounds that adhere strongly to the metal, reducing friction and wear .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Zinc Complexes

Research Findings

- Thermal Stability : Linear alkyl chains in the target compound decompose at ~220°C, whereas branched chains in Zinc BDBP withstand up to 250°C .

- Ecotoxicology : Dioctyl derivatives show higher log Kow values (~6.5) than branched analogues (~5.8), indicating greater bioaccumulation risks .

- Tribological Performance : Phosphorodithioates reduce wear scar diameter by 30–50% compared to dithiocarbamates in ASTM D4172 tests .

Biological Activity

Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)-, also known as zinc bis(dithiophosphate), is a compound with significant industrial applications, particularly in lubrication and as an anti-wear additive in automotive oils. Its biological activity, however, is of increasing interest due to its potential health effects and environmental implications.

- Molecular Formula : C32H68O4P2S4Zn

- Molecular Weight : 772.467 g/mol

- CAS Number : 4259-15-8

- Density : N/A

- Boiling Point : 416.8ºC

- Flash Point : 205.9ºC

Biological Activity Overview

Zinc bis(dithiophosphate) exhibits various biological activities that can be categorized into toxicological effects, potential therapeutic uses, and environmental impact.

Toxicological Effects

Environmental Impact

Zinc bis(dithiophosphate) is used extensively in industrial applications, leading to concerns about its environmental persistence and bioaccumulation. Its breakdown products can be toxic to aquatic life, necessitating careful management of waste containing this compound.

Study 1: Dermal Exposure Assessment

A study assessed the dermal exposure of workers handling zinc bis(dithiophosphate). The results indicated a significant incidence of skin irritation among workers who did not use protective equipment. The study recommended strict adherence to safety protocols to minimize exposure risks .

Study 2: Ecotoxicological Evaluation

Research conducted on the ecotoxicological impacts of zinc bis(dithiophosphate) revealed that it poses risks to aquatic organisms. The LC50 (lethal concentration for 50% of test organisms) was found to be significantly lower than that of other zinc compounds, indicating higher toxicity levels in aquatic environments .

Summary Table of Biological Activity

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing and characterizing this zinc dithiophosphate compound?

Methodological Answer:

- Synthesis : Use a two-step ligand-exchange reaction. First, prepare the O,O-dioctyl phosphorodithioic acid ligand via reaction of P₂S₅ with 1-octanol under inert atmosphere. Then, react the ligand with zinc acetate in a 2:1 molar ratio in ethanol .

- Characterization : Employ nuclear magnetic resonance (³¹P NMR, ¹H NMR) to confirm ligand coordination and purity. X-ray crystallography (Appendix B in ) is critical for determining the tetrahedral (T-4) geometry. Elemental analysis (C, H, S, Zn) should align with theoretical values (±0.3% tolerance) .

Basic Research: Analytical Techniques

Q. Q2. How can researchers validate the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times with certified reference materials .

- Stability : Conduct accelerated stability testing at 40°C/75% relative humidity over 6 months. Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) for shifts in P=S (600–650 cm⁻¹) and Zn-S (400–450 cm⁻¹) bands .

Advanced Research: Mechanistic Studies

Q. Q3. What computational and experimental approaches are suitable for studying the antioxidant mechanism of this compound in lubricant formulations?

Methodological Answer:

- Density Functional Theory (DFT) : Model the electron-donating capacity of the dithiophosphate ligand to scavenge radicals. Calculate HOMO-LUMO gaps to predict reactivity .

- Tribological Testing : Use a four-ball wear tester (ASTM D4172) to measure friction coefficients and wear scar diameters under controlled loads. Correlate results with surface analysis (SEM/EDS) of metal surfaces post-testing .

Advanced Research: Environmental Impact

Q. Q4. How should researchers design ecotoxicological studies to assess aquatic toxicity, given EPA reporting requirements for water discharge?

Methodological Answer:

- Acute Toxicity : Follow OECD Test Guideline 202 (Daphnia magna immobilization assay) at concentrations of 0.1–10 mg/L. Measure LC₅₀ values and compare with EPA thresholds (§721.90(a)(4)) .

- Bioaccumulation : Use a static-renewal system with zebrafish (Danio rerio) to determine bioconcentration factors (BCFs) via ICP-MS quantification of zinc in tissues .

Data Contradiction Analysis

Q. Q5. How can inter-laboratory discrepancies in reported thermal decomposition temperatures be resolved?

Methodological Answer:

- Standardized Protocols : Adhere to ASTM E2550 for thermogravimetric analysis (TGA) with a heating rate of 10°C/min under nitrogen. Discrepancies often arise from varying purge gas flow rates or sample mass .

- Statistical Reconciliation : Apply weighted kappa (κ_w) to assess agreement between labs, accounting for measurement uncertainty (e.g., ±5°C tolerance). A κ_w >0.7 indicates acceptable reproducibility .

Advanced Research: Degradation Pathways

Q. Q6. What methodologies are effective in identifying hydrolysis byproducts of this compound in aquatic environments?

Methodological Answer:

- Hydrolysis Simulation : React the compound in buffered solutions (pH 4–9) at 25°C. Use LC-MS/MS to detect intermediates like O,O-dioctyl phosphorothioic acid (m/z 435.2) .

- Isotopic Labeling : Synthesize a ⁶⁵Zn-labeled analog to track zinc release via gamma spectroscopy. Quantify ligand degradation using ³¹P NMR .

Regulatory Compliance

Q. Q7. What documentation and testing are mandated under EPA regulations for laboratory-scale environmental release?

Methodological Answer:

- Reporting : Submit Significant New Use Notices (SNUNs) under §721.185 if releasing >100 g/year into water. Include ecotoxicity data (e.g., LC₅₀, BCFs) and analytical methods .

- Recordkeeping : Maintain logs of synthesis batches, waste disposal, and stability data for 5 years (§721.125) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.